N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl acetamide linker. Key structural attributes include:
- Substituents:
- 5-Chloro-2-methoxyphenyl group: Enhances lipophilicity and electron-withdrawing effects.
- 4-Chlorophenyl group: Contributes to hydrophobic interactions and steric bulk.
- Sulfanyl acetamide bridge: Facilitates hydrogen bonding and structural flexibility.
This compound’s design leverages heterocyclic and halogenated motifs common in kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S2/c1-29-17-7-4-13(23)10-16(17)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)14-5-2-12(22)3-6-14/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKFTOEZSDJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C18H16Cl2N4O2S. The presence of various functional groups such as chloro, methoxy, and thieno-pyrimidine contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with a thienopyrimidine core exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidine have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 μg/mL |
| 2 | S. aureus | 8 μg/mL |
| 3 | B. subtilis | 16 μg/mL |
Note: Values are indicative and vary based on specific structural modifications.
Anticancer Activity
The thienopyrimidine scaffold has also been evaluated for anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups such as chloro enhances the potency against various cancer cell lines.
Case Study:
A study by Nagaraj et al. demonstrated that a similar thienopyrimidine derivative exhibited IC50 values in the low micromolar range against HeLa cells, suggesting significant anticancer potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring: The presence of halogens (like chlorine) has been linked to enhanced biological activity due to increased lipophilicity and interaction with biological targets.
- Sulfanyl Group: This moiety is crucial for maintaining the compound's bioactivity by facilitating interactions with enzymes or receptors involved in disease pathways.
Table 2: Influence of Structural Modifications on Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| Chloro substitution | Increased potency |
| Methoxy group | Enhanced solubility and bioavailability |
| Sulfanyl linkage | Essential for target interaction |
Comparison with Similar Compounds
Structural Analogues
(A) Hexahydrobenzothieno[2,3-d]pyrimidine Derivatives
- Example: N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
- Key Differences: Saturated ring system: Reduces aromaticity and π-stacking capacity compared to the unsaturated thieno[3,2-d]pyrimidinone in the target compound. 4-Methylphenyl vs.
- Impact : Lower metabolic stability due to reduced conjugation but improved solubility from the saturated core.
(B) Thieno[2,3-d]pyrimidine Derivatives
- Example: N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
- Key Differences :
- Ethyl and 5,6-dimethyl groups : Increase steric hindrance, possibly reducing target engagement.
- 4-Chloro-2-methoxy-5-methylphenyl group : Additional methyl substituent may enhance metabolic stability but reduce potency.
- Impact : Higher steric bulk could limit membrane permeability compared to the target compound.
(C) Pyrimidinylsulfanyl Acetamides with Sulfonyl Groups
- Example : 2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide .
- Cyclohexenyl ethyl group: Introduces hydrophobicity, which may counteract solubility benefits.
- Impact : Improved solubility but compromised bioavailability in hydrophobic environments.
Table 1: Comparative Analysis
*Estimated based on structural analogs.
Key Findings :
- Electron-Withdrawing Groups : Chloro and methoxy substituents (e.g., in the target compound) enhance binding to hydrophobic targets but may reduce solubility .
- Ring Saturation: Saturated cores (e.g., hexahydrobenzothieno[2,3-d]pyrimidine) decrease metabolic degradation but limit π-interactions .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups improve solubility (e.g., ) but may hinder passive diffusion compared to sulfanyl bridges.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are critical optimization steps?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Nucleophilic substitution for introducing the 4-chlorophenyl group at position 3 of the pyrimidinone scaffold .
- Thiol-ether coupling between the sulfanyl-acetamide intermediate and the pyrimidinone derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical factors include reaction temperature control (60–80°C for coupling steps) and anhydrous conditions to prevent hydrolysis of the sulfanyl group .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–8.2 ppm), methyl/methoxy groups (δ 3.2–4.0 ppm), and the sulfanyl-acetamide linkage (δ 4.2–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~528.08) .
- HPLC (C18 column, methanol/water gradient) monitors purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
Contradictions in bioactivity (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., kinase selectivity panels) .
- Impurity profiles : Trace solvents (DMF, DMSO) or unreacted intermediates can interfere. Validate purity via HPLC and elemental analysis .
- Solubility limitations : Use co-solvents (e.g., 5% DMSO in PBS) to ensure compound stability in aqueous buffers .
Q. What strategies are recommended for identifying biological targets and mechanisms of action?
- Surface plasmon resonance (SPR) : Screen against kinase libraries to identify binding partners (e.g., EGFR, VEGFR2) .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets of kinases .
- Transcriptomic profiling : RNA-seq of treated cells (e.g., 10 µM dose) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .
- Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) at the methoxy or acetamide positions .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Methodological Guidance
6. Designing structure-activity relationship (SAR) studies:
- Variation of substituents : Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess potency .
- Bioisosteric replacement : Substitute the thieno-pyrimidinone core with quinazoline or purine scaffolds to modulate selectivity .
- Assay selection : Use MTT assays (72-hour exposure) for cytotoxicity and Western blotting for target validation (e.g., phosphorylated ERK) .
7. Addressing synthetic yield inconsistencies:
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling steps .
- In situ FTIR monitoring : Track reaction progress by observing carbonyl (1700 cm⁻¹) and sulfanyl (2550 cm⁻¹) peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
